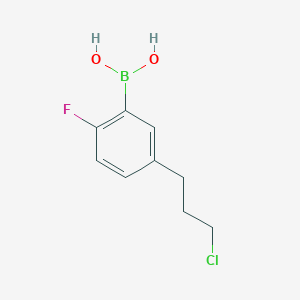

5-(3-Chloropropyl)-2-fluorophenylboronic acid

Description

5-(3-Chloropropyl)-2-fluorophenylboronic acid is a boronic acid derivative characterized by a fluorophenyl backbone substituted with a 3-chloropropyl group at the 5-position. Boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science.

Properties

IUPAC Name |

[5-(3-chloropropyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO2/c11-5-1-2-7-3-4-9(12)8(6-7)10(13)14/h3-4,6,13-14H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJINTIGBJMCCPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CCCCl)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropyl)-2-fluorophenylboronic acid typically involves the following steps:

Boronic Acid Formation: The boronic acid group is introduced via a Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Chloropropyl Substitution: The chloropropyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by a chloropropyl group using reagents like 1-chloropropane.

Industrial Production Methods

Industrial production of 5-(3-Chloropropyl)-2-fluorophenylboronic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropyl)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

Reduction: The chloropropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.

Substitution: The fluorine and chloropropyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Phenols: Formed from the oxidation of the boronic acid group.

Propyl Derivatives: Formed from the reduction of the chloropropyl group.

Substituted Phenylboronic Acids: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

Boronic acids, including 5-(3-Chloropropyl)-2-fluorophenylboronic acid, have been investigated for their potential as anticancer agents. They can inhibit proteasomes, which are crucial for regulating protein degradation in cancer cells. The mechanism involves the formation of reversible covalent bonds with the active site of proteasomal enzymes, leading to cancer cell apoptosis.

Case Study: Boron Neutron Capture Therapy (BNCT)

Research has shown that boron-containing compounds can be utilized in BNCT, a targeted radiotherapy for cancer. 5-(3-Chloropropyl)-2-fluorophenylboronic acid can potentially be developed as a delivery agent for boron isotopes to tumor sites, enhancing the efficacy of neutron irradiation therapy.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of boronic acids is in Suzuki-Miyaura cross-coupling reactions, which are pivotal for synthesizing biaryl compounds. 5-(3-Chloropropyl)-2-fluorophenylboronic acid can participate in these reactions to form complex organic structures used in pharmaceuticals and agrochemicals.

| Reaction Type | Reactants | Products |

|---|---|---|

| Suzuki-Miyaura Coupling | 5-(3-Chloropropyl)-2-fluorophenylboronic acid + Aryl halide | Biaryl compound |

Sensor Development

Fluoride Ion Sensors

Boronic acids can act as receptors for fluoride ions due to their Lewis acidity. The incorporation of 5-(3-Chloropropyl)-2-fluorophenylboronic acid into sensor materials allows for selective detection of fluoride ions in various environments, including environmental monitoring and industrial applications.

Material Science

Conductivity Enhancers in Lithium-Ion Batteries

Research indicates that boronic acids can be used as additives to enhance the conductivity of electrolytes in lithium-ion batteries. The presence of 5-(3-Chloropropyl)-2-fluorophenylboronic acid may improve ionic conductivity and battery performance.

Antimicrobial Properties

Studies have demonstrated that phenylboronic acids exhibit antimicrobial activity against various pathogens. The specific compound can be explored for its effectiveness against bacteria and fungi, potentially leading to new antibacterial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | X µg/mL |

| Staphylococcus aureus | Y µg/mL |

Mechanism of Action

The mechanism of action of 5-(3-Chloropropyl)-2-fluorophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Table 1: Comparison of Key Boronic Acid Derivatives

Key Observations:

Fluorine at the 2-position enhances thermal stability, as seen in fluorinated analogs like 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid, which exhibits a molecular weight of 223.01 g/mol and stability under moderate heating .

Reactivity in Cross-Couplings :

- Chlorinated boronic acids (e.g., 5-Chloro-2-methoxyphenylboronic acid) are less reactive than brominated analogs (e.g., 3-Thiophenylboronic acid) due to weaker C–Cl bond polarization .

- The 3-chloropropyl chain may act as a leaving group in nucleophilic substitutions, a feature absent in simpler arylboronic acids.

This contrasts with morpholine derivatives like 4-(3-Chloropropyl)morpholine (C₇H₁₄ClNO), where the chloropropyl group is stabilized by the morpholine ring .

Physicochemical Properties

Table 2: Thermal and Spectral Data

Biological Activity

5-(3-Chloropropyl)-2-fluorophenylboronic acid is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article explores the synthesis, properties, and biological activities of this compound, drawing from various research studies and data.

The synthesis of 5-(3-Chloropropyl)-2-fluorophenylboronic acid can be achieved through several methods that ensure high purity levels. The compound features a chloropropyl side chain and a fluorine atom on the phenyl ring, which may influence its solubility and reactivity compared to other boronic acids.

Chemical Structure

- IUPAC Name : 5-(3-Chloropropyl)-2-fluorophenylboronic acid

- Molecular Formula : C10H12BClF O2

- Molecular Weight : 216.46 g/mol

Antimicrobial Properties

Research indicates that 5-(3-Chloropropyl)-2-fluorophenylboronic acid exhibits notable antimicrobial activity. In vitro studies have shown moderate effectiveness against various microorganisms, including:

- Candida albicans

- Aspergillus niger

- Escherichia coli

- Bacillus cereus

The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest that the compound may serve as a potential antibacterial agent, with activity levels comparable to or exceeding those of established antifungal drugs like Tavaborole (AN2690) .

Preliminary studies suggest that compounds similar to 5-(3-Chloropropyl)-2-fluorophenylboronic acid may interact with proteins involved in cell signaling and metabolism. Specifically, docking studies have indicated potential binding interactions with leucyl-tRNA synthetase (LeuRS) in microorganisms, which is a target for several antifungal agents . This interaction could inhibit protein synthesis in pathogens, contributing to the antimicrobial efficacy observed.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-(3-Chloropropyl)-2-fluorophenylboronic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-3-fluorophenylboronic acid | Chlorine and fluorine on phenyl ring | Different substitution pattern on the phenyl ring |

| 3-Chloro-2-fluorophenylboronic acid | Similar halogen substitutions | Different position of chlorine and fluorine |

| 4-Chloro-2-fluorophenylboronic acid | Halogen substitutions at para position | Unique reactivity due to para substitution |

5-(3-Chloropropyl)-2-fluorophenylboronic acid stands out due to its chloropropyl side chain, which may enhance its solubility and biological activity .

Case Studies and Research Findings

- Antifungal Activity Study : One study demonstrated that 5-(3-Chloropropyl)-2-fluorophenylboronic acid exhibited moderate antifungal activity against Candida albicans, with an MIC lower than that of some existing antifungal agents. This suggests its potential as a therapeutic agent in treating fungal infections .

- Structural Activity Relationship (SAR) : Another research effort highlighted the importance of structural modifications on the biological activity of phenylboronic acids. The presence of fluorine was noted to enhance lipophilicity and binding affinity to biological targets, which is crucial for developing effective antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 5-(3-Chloropropyl)-2-fluorophenylboronic acid?

The compound can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling using a 3-chloropropyl-substituted aryl halide and a fluorophenylboronic acid precursor. Alternative methods include alkylation of 2-fluorophenylboronic acid derivatives (e.g., pinacol ester) with 3-chloropropyl bromide under basic conditions (K₂CO₃, DMF, 80°C). Optimization of catalyst loading (1–5 mol% Pd) and solvent choice (THF or DME) is critical .

Q. What precautions are necessary when handling this compound?

Follow safety protocols for boronic acids: use PPE (gloves, goggles), avoid inhalation, and store in a cool, dry place under inert gas. The compound may cause skin/eye irritation (H315, H319) and respiratory irritation (H335), as seen in analogous fluorophenylboronic acids .

Q. How can purity be assessed?

Use HPLC (C18 column, acetonitrile/water + 0.1% formic acid) and multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B). ¹¹B NMR typically shows a peak at δ 28–32 ppm, while ¹⁹F NMR confirms substitution patterns. Elemental analysis should match theoretical values for C, H, Cl, F, and B .

Q. What spectroscopic techniques are most informative?

Key methods:

Q. What are the storage recommendations?

Store in airtight containers under argon/nitrogen at 2–8°C. Convert to a pinacol ester for enhanced stability, as free boronic acids are prone to hydrolysis .

Advanced Research Questions

Q. How do electronic effects of the 2-fluorophenyl group influence reactivity?

The electron-withdrawing fluorine enhances boron’s electrophilicity, improving coupling efficiency. However, steric hindrance from the chloropropyl group may slow transmetallation. Bulky ligands (e.g., SPhos) and DFT modeling of transition states can optimize conditions .

Q. What are common side reactions in Suzuki-Miyaura couplings?

Q. How can regioselective functionalization of the chloropropyl chain be achieved?

Substitution at the terminal chlorine is feasible with bulky nucleophiles (e.g., amines) in polar aprotic solvents (DMF, 60°C). Protect the boronic acid as a MIDA ester to prevent interference during alkylation .

Q. What computational tools predict reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.